vmy-1-103 -

vmy-1-103

Catalog Number: EVT-287732
CAS Number:
Molecular Formula: C34H42ClN9O4S
Molecular Weight: 708.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VMY-1-103 is a potent CDK inhibitor, is also a novel dansylated analog of purvalanol B, was shown to inhibit cell cycle progression and proliferation in prostate and breast cancer cells more effectively than purvalanol B. VMY-1-103 , but not purvalanol B, significantly decreased the proportion of cells in S phase and increased the proportion of cells in G(2)/M. VMY-1-103 increased the sub G(1) fraction of apoptotic cells, induced PARP and caspase-3 cleavage and increased the levels of the Death Receptors DR4 and DR5, Bax and Bad while decreasing the number of viable cells, all supporting apoptosis as a mechanism of cell death. VMY-1-103 possesses unique antiproliferative capabilities and that this compound may form the basis of a new candidate drug to treat medulloblastoma.
Overview

VMY-1-103 is a novel cyclin-dependent kinase inhibitor derived from purvalanol B, enhanced through the addition of a dansyl side-chain. This compound has demonstrated significant potential in cancer research, particularly in disrupting chromosome organization and delaying metaphase progression in various cancer cell types, including medulloblastoma and prostate cancer cells. Its mechanism of action involves the inhibition of cyclin-dependent kinases, which play a critical role in regulating the cell cycle .

Source and Classification

VMY-1-103 is classified as an antineoplastic agent and specifically as a cyclin-dependent kinase inhibitor. It is synthesized from purvalanol B, a known CDK inhibitor, by modifying its structure to enhance its biological activity and imaging capabilities. The compound's unique structure allows for improved cellular permeability and potency compared to its predecessor .

Synthesis Analysis

Methods and Technical Details

The synthesis of VMY-1-103 involves several key steps:

  1. Starting Material: The synthesis begins with purvalanol B, which serves as the core structure.
  2. Modification: A dansyl ethylenediamine group is introduced at the 6-anilino position of purvalanol B. This modification not only retains the CDK-inhibitory function but also imparts fluorescent properties to the compound, facilitating imaging studies in biological systems .
  3. Reaction Conditions: The synthesis requires careful control of reaction conditions to ensure high yield and purity. While specific industrial production methods are not extensively documented, standard organic synthesis techniques can be employed for scale-up .
Molecular Structure Analysis

Structure and Data

VMY-1-103 possesses a complex molecular structure characterized by:

  • Core Structure: Based on a purine scaffold typical of cyclin-dependent kinase inhibitors.
  • Functional Groups: The addition of a dansyl group enhances lipophilicity, aiding in membrane permeability.
  • Molecular Formula: C₁₄H₁₉N₅O₂S
  • Molecular Weight: Approximately 319.4 g/mol

The structural modifications contribute to its enhanced potency and specificity towards cyclin-dependent kinases compared to other inhibitors .

Chemical Reactions Analysis

Reactions and Technical Details

VMY-1-103 is involved in several types of chemical reactions:

  1. Oxidation: Under specific conditions, VMY-1-103 can undergo oxidation, leading to various oxidized derivatives that may exhibit altered biological activities.
  2. Reduction: Reduction reactions can modify functional groups within the compound, potentially impacting its efficacy as a CDK inhibitor.
  3. Substitution: The compound can also participate in substitution reactions, allowing for the creation of new analogs that may possess different pharmacological properties.

These reactions are critical for understanding the compound's behavior in biological systems and for developing new derivatives with improved therapeutic profiles.

Mechanism of Action

Process and Data

The mechanism of action for VMY-1-103 primarily involves the inhibition of cyclin-dependent kinases, which are essential regulators of the cell cycle:

  • Inhibition of CDK Activity: VMY-1-103 effectively inhibits CDK1 activity, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis: The compound increases apoptotic markers such as cleaved caspase-3 and death receptors DR4 and DR5, promoting programmed cell death in cancerous cells.
  • Disruption of Mitosis: Notably, VMY-1-103 disrupts the mitotic spindle apparatus, significantly delaying metaphase progression, which is critical for effective cancer treatment strategies .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

VMY-1-103 exhibits several notable physical and chemical properties:

The compound's solubility profile allows for various formulations in drug development applications .

Applications

Scientific Uses

VMY-1-103 has diverse applications across several scientific fields:

  1. Cancer Research: Used extensively to study cyclin-dependent kinase inhibition and its effects on cell cycle regulation.
  2. Pharmaceutical Development: Investigated as a potential therapeutic agent for treating various cancers, including medulloblastoma and prostate cancer.
  3. Biological Imaging: Its fluorescent properties enable it to be used as a tracer in imaging studies related to cellular processes .
  4. Drug Discovery: Serves as a reference compound in the development of new anticancer agents targeting similar pathways.

Properties

Product Name

vmy-1-103

IUPAC Name

2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide

Molecular Formula

C34H42ClN9O4S

Molecular Weight

708.3 g/mol

InChI

InChI=1S/C34H42ClN9O4S/c1-20(2)27(18-45)40-34-41-31(30-32(42-34)44(19-37-30)21(3)4)39-22-13-14-25(26(35)17-22)33(46)36-15-16-38-49(47,48)29-12-8-9-23-24(29)10-7-11-28(23)43(5)6/h7-14,17,19-21,27,38,45H,15-16,18H2,1-6H3,(H,36,46)(H2,39,40,41,42)/t27-/m0/s1

InChI Key

NJNQGMFCZFMREY-MHZLTWQESA-N

SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

VMY-1-103, VMY-1103, VMY 1103

Canonical SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl

Isomeric SMILES

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.